Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-
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Overview
Description
Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- is a heterocyclic organic compound that features a six-membered ring containing five methylene bridges and one amine bridge. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry due to its presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method includes the reduction of pyridine via a modified Birch reduction using sodium in ethanol . These methods provide efficient routes to obtain piperidine derivatives with high yields.
Industrial Production Methods
Industrially, piperidine is produced by the hydrogenation of pyridine, which is a cost-effective and scalable method . This process involves the use of a molybdenum disulfide catalyst to facilitate the hydrogenation reaction, resulting in the formation of piperidine.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Piperidine derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .
Scientific Research Applications
Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, piperidine derivatives can inhibit the activity of certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- include:
- Pyridine
- Piperazine
- Pyrrolidine
- Phosphorinane
- Arsinane
Uniqueness
What sets piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- apart from these similar compounds is its unique structure that combines the piperidine ring with a pyridinyl carbonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
56635-10-0 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(4-methylpyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-10-5-6-13-9-11(10)12(15)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
VWMCTVLFDSTVME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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